Diethyl (phthalimidomethyl)phosphonate
CAS No.: 33512-26-4
Cat. No.: VC2416141
Molecular Formula: C13H16NO5P
Molecular Weight: 297.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33512-26-4 |
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Molecular Formula | C13H16NO5P |
Molecular Weight | 297.24 g/mol |
IUPAC Name | 2-(diethoxyphosphorylmethyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
Standard InChI Key | IUZMHUAHKBHJFY-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC |
Canonical SMILES | CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC |
Introduction
Chemical Structure and Properties
Diethyl (phthalimidomethyl)phosphonate features a phthalimide group connected to a phosphonate diethyl ester through a methylene bridge. The molecule contains a phosphorus atom at its core, contributing to its unique reactivity profile and synthetic utility. This compound has a molecular formula of C13H16NO5P and a molecular weight of 297.25 g/mol .
The chemical structure can be represented by the SMILES notation: CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC . The compound contains a phthalimide moiety, which serves as both a functional group and potential protecting group for amines under specific reaction conditions.
Physical and Chemical Properties
The physical and chemical properties of diethyl (phthalimidomethyl)phosphonate are summarized in the following table:
Synonyms and Identifiers
This compound is known by several synonyms in scientific literature and commercial catalogs:
Synthesis Methods
Several synthetic routes exist for preparing diethyl (phthalimidomethyl)phosphonate, with the most common utilizing the Arbuzov reaction between N-(bromomethyl)phthalimide and triethylphosphite.
Synthesis from N-(bromomethyl)phthalimide
The standard preparation involves the following procedure:
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A suspension of N-(bromomethyl)phthalimide (3.6g, 15.0mmol) in triethylphosphite (3.00g, 18.0mmol) is heated to 90°C for 3 hours.
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A distillation apparatus is installed, and volatile ethyl bromide is removed by reduced pressure distillation.
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The crude mixture is cooled to room temperature, resulting in a white solid that can be used without further purification .
The product can be characterized by proton NMR spectroscopy, with characteristic signals at δ=1.24 (t, J=7.1Hz, 6H, 2×CH3), 4.01 (d, 2JH-P=11.4Hz, 2H, 1×CH2), 4.12 (m, 4H, 2×CH2), 7.73 (dd, J=5.5, 3.1Hz, 2H, 2×CH), and 7.86 (dd, J=5.3, 3.0Hz, 2H, 2×CH) ppm .
Chemical Transformations and Reactions
Diethyl (phthalimidomethyl)phosphonate participates in various chemical transformations, making it a valuable building block in organic synthesis.
Conversion to Aminophosphonates
One important transformation involves the conversion of diethyl (phthalimidomethyl)phosphonate to diethyl aminomethanephosphonate. This process occurs through a deprotection step using hydrazine hydrate:
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The phosphonate (4.5g, 15mmol) is dissolved in ethanol (20mL).
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Hydrazine monohydrate (1.05mL, 21.6mmol) is added, and the mixture is stirred at room temperature overnight.
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After refluxing for 3 hours, the mixture is cooled to 0°C.
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The white precipitate (phthalhydrazide) is removed by filtration and washed with ice-cold ethanol.
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The solution is concentrated under vacuum and purified by column chromatography to yield diethyl aminomethanephosphonate as a pale yellow oil with a 97% yield .
This transformation effectively releases the primary amine functionality while preserving the phosphonate group, allowing for further chemical modifications.
Horner-Wadsworth-Emmons Reactions
Diethyl (phthalimidomethyl)phosphonate is extensively utilized in Horner-Wadsworth-Emmons (HWE) reactions . These reactions are valuable for carbon-carbon bond formation, particularly in the stereoselective synthesis of alkenes. The phosphonate ester functions as a stabilized carbanion source that reacts with aldehydes or ketones to form carbon-carbon double bonds with predictable stereochemistry.
The HWE reaction with diethyl (phthalimidomethyl)phosphonate typically follows this general scheme:
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Deprotonation of the phosphonate at the α-carbon using a strong base (commonly sodium hydride or potassium tert-butoxide)
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Nucleophilic attack of the resulting carbanion on a carbonyl compound
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Formation of an oxaphosphetane intermediate
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Elimination to form the alkene product with predominantly E stereochemistry
Phosphonamidate Synthesis
Recent research has demonstrated the transformation of phosphonates, including diethyl (phthalimidomethyl)phosphonate, into phosphonamidates via a triethylamine-mediated process. This methodology involves:
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Chlorination of the phosphonate using oxalyl chloride
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Formation of phosphonylaminium salts to mediate the reactivity of phosphonochloridates
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Reaction with various amines to form the desired phosphonamidates
This flexible, room-temperature synthesis enables the preparation of novel P-alkylphosphonamidates without intermediate purification steps. The protocol is compatible with primary and secondary amines, as well as with different phosphonate esters. It also allows for the synthesis of primary phosphonamidates using ammonium acetate as an economical and safe alternative to ammonia .
Applications in Pharmaceutical Research
Diethyl (phthalimidomethyl)phosphonate has significant applications in pharmaceutical development, contributing to the synthesis of various bioactive compounds.
Development of Protease Inhibitors
A notable application of diethyl (phthalimidomethyl)phosphonate is in the preparation of macrocyclic phosphorous acid analogs that function as inhibitors of HCV-NS3 protease . The Hepatitis C virus NS3 protease is a critical enzyme in viral replication, making it an important target for antiviral drug development.
The phosphonate structure provides a unique scaffold for designing inhibitors that can effectively bind to the active site of the protease. These inhibitors potentially represent novel treatments for hepatitis C, addressing the need for more effective therapeutic options against this widespread viral infection.
MRI Contrast Agent Development
Diethyl (phthalimidomethyl)phosphonate is utilized in the synthesis of dendrimer-based pH-responsive MRI contrast agents . These specialized contrast agents are designed to enhance imaging capabilities by responding to changes in pH, potentially enabling better visualization of tissues with abnormal pH levels, such as tumors.
The phosphonate group contributes to the binding properties of these contrast agents, facilitating complexation with metal ions used in MRI imaging. This application demonstrates the compound's versatility beyond traditional organic synthesis, extending into biomedical imaging technology.
Neurological Disorder Treatments
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Its unique phosphonate structure allows for the creation of compounds that can potentially modulate neurological processes, offering new approaches to treating conditions affecting the central nervous system.
Applications in Other Fields
Beyond pharmaceutical research, diethyl (phthalimidomethyl)phosphonate finds applications in several other scientific and industrial domains.
Agricultural Chemistry
In agricultural research, diethyl (phthalimidomethyl)phosphonate contributes to the formulation of pesticides and herbicides . The compound's phosphonate structure can be incorporated into molecules that inhibit specific enzymes in pests and weeds, providing effective control while potentially reducing environmental impact compared to traditional agrochemicals.
The ability to modify the compound through various synthetic transformations allows for the creation of agricultural chemicals with targeted activity and improved safety profiles. This contributes to the ongoing development of more sustainable agricultural practices.
Materials Science
The compound is incorporated into polymer formulations to enhance properties such as flame retardancy and chemical resistance . Phosphorus-containing compounds are known to improve the flame-retardant properties of materials by promoting char formation and inhibiting combustion processes.
In polymer chemistry, diethyl (phthalimidomethyl)phosphonate can be covalently incorporated into polymer chains or blended with existing polymers to impart desirable characteristics. This application highlights the compound's value in the development of advanced materials for various industrial applications.
Analytical Chemistry
In analytical chemistry, diethyl (phthalimidomethyl)phosphonate serves as a reagent for the detection and quantification of specific compounds in complex mixtures . Its unique structural features allow for selective interactions with analytes of interest, facilitating their identification and measurement.
This application is essential for quality control in various industries, where accurate analysis of chemical compositions is critical for ensuring product safety and efficacy. The phosphonate group provides distinctive reactivity that can be leveraged in the development of sensitive and specific analytical methods.
Current Research Trends
Research involving diethyl (phthalimidomethyl)phosphonate continues to expand, with recent developments focusing on novel synthetic methodologies and applications.
Advanced Synthetic Approaches
Recent studies have introduced more efficient and environmentally friendly methods for synthesizing and transforming diethyl (phthalimidomethyl)phosphonate. The development of triethylamine-mediated transformations of phosphonates into phosphonamidates represents a significant advancement, offering a flexible, room-temperature synthesis without the need for intermediary purification .
These methodologies demonstrate compatibility with various amines and different phosphonate esters, expanding the synthetic utility of diethyl (phthalimidomethyl)phosphonate and enabling access to a broader range of phosphorus-containing compounds for diverse applications.
Exploration of Biological Activities
Ongoing research is investigating the potential biological activities of compounds derived from diethyl (phthalimidomethyl)phosphonate. The unique phosphonate structure provides opportunities for developing compounds with specific interactions with biological targets, potentially leading to new therapeutic agents.
The exploration of structure-activity relationships in these compounds contributes to a deeper understanding of how phosphonate-containing molecules interact with biological systems, informing the design of more effective and selective bioactive compounds.
Future Perspectives
The future of research involving diethyl (phthalimidomethyl)phosphonate appears promising, with several potential directions for exploration.
Sustainable Chemistry Applications
As emphasis on green chemistry principles increases, future research may focus on developing more sustainable synthetic routes for diethyl (phthalimidomethyl)phosphonate and its derivatives. This could involve the use of renewable starting materials, catalytic processes, and reduced reliance on harmful reagents and solvents.
The compound's versatility in various transformations positions it as a valuable building block in the ongoing transition toward more environmentally responsible chemical processes.
Development of Novel Therapeutic Agents
The unique structural features of diethyl (phthalimidomethyl)phosphonate provide opportunities for developing novel therapeutic agents addressing unmet medical needs. Future research may explore the compound's potential contributions to treatments for neurological disorders, viral infections, and other conditions where current therapies are inadequate.
The ability to synthesize diverse derivatives through established and emerging methodologies enhances the compound's value in medicinal chemistry research, potentially leading to significant advancements in drug discovery.
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